molecular formula C12H8Cl2N4 B2940520 2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile CAS No. 400084-62-0

2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile

Cat. No.: B2940520
CAS No.: 400084-62-0
M. Wt: 279.12
InChI Key: FLSDNCCZQMDZDB-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile is an organic compound with the molecular formula C12H8Cl2N4. It is characterized by the presence of a pyrimidine ring substituted with a 2,4-dichlorobenzylamino group and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile typically involves the reaction of 2,4-dichlorobenzylamine with a pyrimidine derivative under controlled conditions. One common method involves the use of 2,4-dichlorobenzyl chloride, which undergoes a nucleophilic substitution reaction with a pyrimidine derivative in the presence of a base . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to enhance yield and purity. The use of heterogeneous catalysts, such as palladium or platinum-based catalysts, can facilitate the reaction and reduce the formation of by-products . Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives with different properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile is unique due to the combination of the dichlorobenzyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylamino]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4/c13-10-2-1-9(11(14)3-10)7-18-12-16-5-8(4-15)6-17-12/h1-3,5-6H,7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSDNCCZQMDZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNC2=NC=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666754
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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